Home > Products > Screening Compounds P146944 > LOXO-195(3aR,10S)
LOXO-195(3aR,10S) -

LOXO-195(3aR,10S)

Catalog Number: EVT-15367900
CAS Number:
Molecular Formula: C20H21FN6O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LOXO-195 is classified as a small molecule inhibitor that selectively targets the tropomyosin receptor kinase proteins TRKA, TRKB, and TRKC. It has been shown to effectively inhibit various resistant mutations that arise during treatment with other tropomyosin receptor kinase inhibitors. The compound's development was motivated by the need for therapies that can maintain efficacy even after the emergence of resistance mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of LOXO-195 involves several key steps:

  1. Starting Materials: The synthesis begins with well-defined starting materials that are commercially available or can be synthesized through established organic reactions.
  2. Multi-step Synthesis: The synthesis typically requires multiple steps, including:
    • Formation of Key Intermediates: These intermediates are formed through reactions such as amide coupling and selective reductions.
    • Macrocyclization: A critical step where the molecule is cyclized to form the macrocyclic structure characteristic of LOXO-195.
    • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing .

The synthetic route is optimized for yield and purity, ensuring that the final product meets the necessary specifications for further biological evaluation.

Molecular Structure Analysis

Structure and Data

LOXO-195 has a complex molecular structure characterized by its macrocyclic nature. Its molecular formula is C20H21FN6OC_{20}H_{21}FN_{6}O, with a molecular weight of approximately 380.43 g/mol. The compound features two defined stereocenters, contributing to its specificity in binding to tropomyosin receptor kinases.

Key Structural Features:

  • Macrocycle: The cyclic structure allows for unique interactions with target kinases.
  • Functional Groups: The presence of fluorine atoms enhances its binding affinity and selectivity against resistant mutations.
  • Chirality: The stereochemistry at specific positions is crucial for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

LOXO-195 undergoes various chemical reactions relevant to its function as a kinase inhibitor:

  1. Binding Interactions: It forms non-covalent interactions with the ATP-binding site of tropomyosin receptor kinases, which inhibits their activity.
  2. Selectivity Mechanism: The compound has been shown to selectively bind to mutated forms of TRK kinases, demonstrating significantly lower IC50 values against resistant mutations compared to first-generation inhibitors .

Major Reaction Pathways

  • Inhibition of Kinase Activity: LOXO-195 effectively inhibits both wild-type and mutant forms of TRK kinases through competitive inhibition mechanisms.
Mechanism of Action

Process and Data

LOXO-195's mechanism of action involves binding to the active site of tropomyosin receptor kinases, preventing ATP from binding and thus inhibiting phosphorylation activities essential for cell signaling pathways involved in cancer progression. Its ability to accommodate bulky mutations within the active site enhances its efficacy against resistant variants.

Key Points:

  • Targeting Mutations: LOXO-195 is specifically designed to target common mutations associated with acquired resistance in TRK kinases.
  • Biochemical Assays: In vitro studies have demonstrated that LOXO-195 maintains potent inhibitory activity against various resistant mutations, achieving low nanomolar IC50 values .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LOXO-195 appears as a white to yellow solid powder.
  • Density: Approximately 1.5±0.1g/cm31.5\pm 0.1\,g/cm^3.
  • Solubility: Soluble in various organic solvents and formulations used for biological assays.

Chemical Properties

  • Molecular Weight: 380.43 g/mol.
  • LogP: 2.27, indicating moderate lipophilicity which aids in cellular uptake.
  • Hydrogen Bonding: It contains one hydrogen bond donor and six hydrogen bond acceptors, contributing to its interaction profile with biological targets .
Applications

Scientific Uses

LOXO-195 has shown promise in clinical settings as an effective treatment for patients with solid tumors harboring NTRK gene fusions who have developed resistance to prior therapies. Clinical trials have demonstrated its safety and tolerability, alongside indications of clinical activity against tumors exhibiting acquired resistance mutations.

Key Applications:

  • Oncology Therapeutics: Primarily used in treating cancers with NTRK fusions or mutations leading to resistance against other treatments.
  • Research Tool: Used in preclinical studies to further understand the mechanisms of resistance in tropomyosin receptor kinase-driven cancers .
Rationale for Development of LOXO-195 in TRK Fusion-Positive Cancers

Emergence of Acquired Resistance to First-Generation TRK Inhibitors

The landmark approvals of first-generation TRK inhibitors larotrectinib and entrectinib represented a paradigm shift in tumor-agnostic cancer therapy, demonstrating unprecedented efficacy across diverse TRK fusion-positive cancers. Pooled clinical trial analyses revealed objective response rates (ORRs) of 75-93% in both pediatric and adult populations, irrespective of tumor histology [1] [7]. These responses were often durable, with median durations of response exceeding 35 months in adults treated with larotrectinib [7]. However, despite these remarkable outcomes, advanced TRK fusion-positive cancers universally developed acquired resistance through diverse molecular mechanisms. Clinical evidence indicates that resistance typically emerges after a median duration of 9-12 months on first-generation inhibitors, creating a critical therapeutic gap [6] [9].

The inevitability of resistance in advanced cancers stems from the selective pressure exerted by targeted therapies, enabling outgrowth of resistant subclones. As TRK inhibitor usage expanded following regulatory approvals, the clinical challenge of acquired resistance became increasingly apparent. Resistance mechanisms were systematically characterized through comprehensive genomic profiling of serial tumor biopsies and circulating tumor DNA (ctDNA) from patients progressing on first-generation TRK inhibitors [2] [5]. These investigations revealed that resistance could be broadly categorized into two distinct patterns: on-target alterations involving acquired mutations within the NTRK kinase domain itself, and off-target mechanisms involving activation of alternative signaling pathways independent of TRK signaling [2] [5]. The predominance of on-target resistance (observed in approximately 83% of cases in one cohort of 18 patients) established a clear rationale for developing next-generation inhibitors capable of maintaining target engagement despite these mutations [2].

Structural and Mechanistic Basis of NTRK Resistance Mutations

On-target resistance to first-generation TRK inhibitors is mediated by point mutations within the NTRK kinase domain that impair drug binding through steric hindrance or conformational changes. Structural biology analyses have identified three principal classes of resistance mutations that cluster in critical regions of the kinase domain:

Table 1: Classification of Major NTRK Resistance Mutations

Mutation LocationAmino Acid SubstitutionsStructural MechanismFrequency in Resistant Cancers
Solvent FrontNTRK1G595R, NTRK2G639R, NTRK3G623RBulky side chains create steric clash with drug~72% of on-target resistance [2]
Gatekeeper RegionNTRK1F589L, NTRK2F633L, NTRK3F617LAlters kinase pocket conformation~20% of on-target resistance [2]
xDFG MotifNTRK1G667C/S, NTRK2G709C, NTRK3G696AAffects ATP-binding pocket geometry~8% of on-target resistance [2]

The solvent front mutations represent the most prevalent resistance mechanism, exemplified by the NTRK1G595R mutation identified in colorectal cancer and NTRK3G623R in infantile fibrosarcoma progressing on larotrectinib [2] [8]. These substitutions introduce bulky amino acid side chains that physically obstruct the binding of first-generation inhibitors to the ATP-binding pocket. Similarly, gatekeeper mutations (e.g., NTRK3F617L) induce conformational changes that reduce drug affinity by altering the kinase pocket architecture [3] [6]. The xDFG motif mutations affect the highly conserved DFG motif responsible for coordinating magnesium and phosphate groups during ATP hydrolysis, thereby modifying the ATP-binding pocket geometry and reducing inhibitor efficacy [2].

Crystallographic studies reveal that these mutations specifically impact the binding of type I TRK inhibitors like larotrectinib and entrectinib, which target the active kinase conformation. The mutations do not typically abolish kinase activity but rather modify the drug-binding interface, allowing continued oncogenic signaling while evading pharmacological inhibition [3] [6]. This mechanistic understanding provided a blueprint for structure-guided drug design of next-generation inhibitors capable of accommodating these structural alterations.

Precedent for Sequential Targeted Therapy in Oncogene-Driven Cancers

The development of LOXO-195 followed an established oncology paradigm where sequential targeted therapies overcome successive resistance mechanisms in oncogene-addicted cancers. This approach has demonstrated significant clinical success in malignancies driven by ALK fusions, EGFR mutations, and BCR-ABL translocations. For instance, in ALK fusion-positive lung cancer, multiple generations of inhibitors have been developed to target acquired resistance mutations, substantially extending patient survival [3] [6]. The TRK resistance mutation profile bears striking resemblance to resistance patterns observed in these other kinase-driven cancers, particularly the emergence of solvent front and gatekeeper mutations that similarly plagued first-generation ALK and ROS1 inhibitors [6] [8].

LOXO-195 (selitrectinib) was specifically engineered to maintain potent inhibition against these mutant TRK kinases. Preclinical studies demonstrated that LOXO-195 effectively bound TRK kinases harboring the predominant solvent front (e.g., G595R, G623R), gatekeeper (e.g., F617L), and xDFG mutations that confer resistance to first-generation inhibitors [6] [9]. The drug's macrocyclic structure was optimized to circumvent steric hindrance caused by bulky resistance mutations while preserving high affinity for the ATP-binding pocket [6].

Clinical validation of this sequential approach emerged from early-phase trials and expanded access programs. In an analysis of 31 patients (24 adults, 7 children) with TRK fusion-positive cancers who progressed on prior TRK inhibitors, LOXO-195 demonstrated substantial clinical activity specifically in those harboring on-target resistance mutations:

Table 2: Clinical Activity of LOXO-195 Based on Resistance Mechanism

Resistance MechanismPatients (n)Confirmed ORR to LOXO-195Clinical Outcome Pattern
On-target (Kinase Domain Mutations)2045% (9/20)Durable responses observed [6] [9]
Solvent Front Mutations14Not specifiedHigher response rates
Gatekeeper Mutations4Not specifiedIntermediate response rates
xDFG Mutations2Not specifiedLimited data
Off-target (Bypass Mechanisms)30% (0/3)No significant responses [6]

The differential activity based on resistance mechanism underscores the precision of this approach. Patients with on-target resistance mutations achieved an overall response rate of 45%, with several experiencing prolonged disease control [6] [9]. In contrast, none of the patients with off-target resistance mechanisms (e.g., MAPK pathway activation through BRAF V600E or KRAS mutations) responded to LOXO-195 monotherapy [5] [6]. This mechanistic stratification validated the hypothesis that LOXO-195 specifically addresses on-target TRK resistance while highlighting the need for alternative strategies for off-target resistance.

The rapid clinical translation of LOXO-195—with proof-of-concept responses observed within two years of identifying the first resistance mutations—established a new benchmark for addressing acquired resistance in oncogene-driven cancers [8] [9]. This accelerated development timeline was facilitated by parallel elucidation of resistance mechanisms during the pivotal trials of first-generation TRK inhibitors, exemplifying a coordinated approach to overcoming therapeutic resistance in precision oncology.

Properties

Product Name

LOXO-195(3aR,10S)

IUPAC Name

(6R,15S)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17+/m0/s1

InChI Key

OEBIHOVSAMBXIB-YVEFUNNKSA-N

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Isomeric SMILES

C[C@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.